molecular formula C10H18O2 B14401720 2-Methylnonane-3,5-dione CAS No. 88358-48-9

2-Methylnonane-3,5-dione

Cat. No.: B14401720
CAS No.: 88358-48-9
M. Wt: 170.25 g/mol
InChI Key: YMTUFCRTXIPJPG-UHFFFAOYSA-N
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Description

2-Methylnonane-3,5-dione is an aliphatic diketone characterized by a nine-carbon chain with ketone groups at positions 3 and 5 and a methyl substituent at position 2. Aliphatic diones like this are often intermediates in organic synthesis or precursors for fragrances, agrochemicals, and pharmaceuticals. The compound’s linear structure and lack of aromaticity distinguish it from cyclic or aromatic diones discussed in the literature, which are associated with bioactivity or pesticidal properties .

Properties

CAS No.

88358-48-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methylnonane-3,5-dione

InChI

InChI=1S/C10H18O2/c1-4-5-6-9(11)7-10(12)8(2)3/h8H,4-7H2,1-3H3

InChI Key

YMTUFCRTXIPJPG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnonane-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Claisen condensation, where esters react in the presence of a strong base to form β-diketones. For instance, the reaction between methyl nonanoate and acetone in the presence of sodium ethoxide can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methylnonane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The diketone can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diketones depending on the nucleophile used.

Scientific Research Applications

2-Methylnonane-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 2-Methylnonane-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table compares 2-Methylnonane-3,5-dione with structurally or functionally related diones from the evidence:

Compound Name Structure Type Functional Groups/Substituents Applications Key Properties
This compound Aliphatic dione Linear chain, methyl branch, two ketones Potential synthesis intermediate High volatility, moderate polarity
Albonoursin (Compound 7) Cyclic diketopiperazine Piperazine-2,5-dione core, benzylidene Antiviral (H1N1) IC₅₀ = 6.8 ± 1.5 μM
Procymidone Cyclic azabicyclo dione 3,5-Dichlorophenyl, azabicyclo ring Fungicide Inhibits fungal glycerol biosynthesis
Methazole Imidazolone dione 3,5-Dichlorophenyl, trichloroethyl Herbicide Soil-applied, inhibits cell division
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) Cyclic diketopiperazine Benzylidene, isobutyl substituent Antiviral (H1N1) IC₅₀ = 28.9 ± 2.2 μM

Functional and Application Differences

  • Bioactivity: Cyclic diketopiperazines like albonoursin and Compound 6 exhibit antiviral activity against H1N1 due to their rigid, planar structures, which may facilitate target binding . In contrast, this compound’s flexible aliphatic chain likely limits such interactions, though its ketone groups could participate in redox reactions or chelation.
  • Pesticidal Use: Procymidone and methazole derive their efficacy from aromatic/heterocyclic substituents (e.g., dichlorophenyl groups), enhancing lipid solubility and environmental persistence .
  • Synthetic Utility : Aliphatic diones are often used as building blocks for ketone-based reactions (e.g., condensations), whereas cyclic diones like diketopiperazines require specialized enzymatic or cyclization pathways .

Physicochemical Properties

  • Solubility: this compound’s linear structure may confer higher water solubility compared to aromatic diones like methazole, which are highly lipophilic .
  • Stability: Cyclic diones (e.g., albonoursin) exhibit greater thermal and enzymatic stability due to their conjugated systems, whereas aliphatic diones are more prone to oxidation or degradation .

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